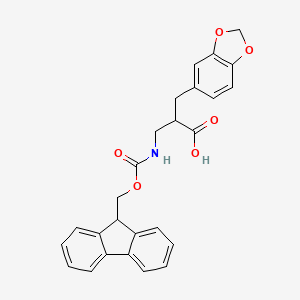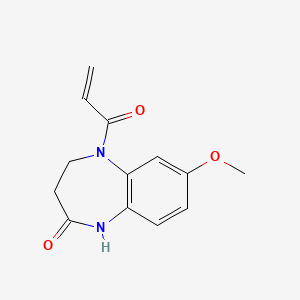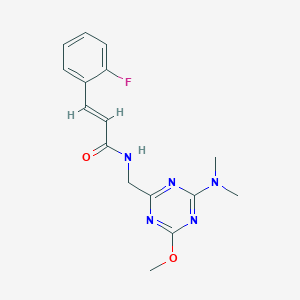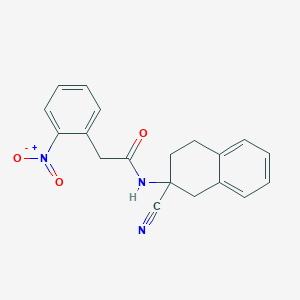
2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features both a benzodioxole and a fluorenylmethoxycarbonyl (Fmoc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Fluorenylmethoxycarbonyl Group: The Fmoc group is commonly introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the benzodioxole derivative with the Fmoc-protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.
Reduction: The Fmoc group can be removed under reductive conditions, typically using piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Piperidine or hydrazine.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deprotected amino acids.
Substitution: Substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.
Organic Synthesis: The compound can serve as a building block for more complex molecules.
Biology
Bioconjugation: The compound can be used to link biomolecules for various assays and studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid would depend on its specific application. For example, in peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Protected Amino Acids: Similar in structure due to the presence of the Fmoc group.
Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.
Uniqueness
The combination of the benzodioxole and Fmoc groups in a single molecule makes this compound unique, offering a versatile tool for various synthetic and research applications.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-25(29)17(11-16-9-10-23-24(12-16)33-15-32-23)13-27-26(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUURUKTDNDFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2669915.png)

![N-(1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2669919.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)



![2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride](/img/structure/B2669925.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone](/img/structure/B2669929.png)
![N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669930.png)
![4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2669931.png)
![methyl 3-[10-cyano-11-methyl-13-(piperidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate](/img/structure/B2669933.png)
![1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B2669935.png)
